2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with an ethyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 5-ethylpyrimidine with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with a trifluoromethylating agent to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.
Scientific Research Applications
2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine
- 2-{4-[(5-Propylpyrimidin-2-yl)oxy]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine
Uniqueness
2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts specific properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O/c1-2-11-9-21-15(22-10-11)25-12-4-7-24(8-5-12)14-20-6-3-13(23-14)16(17,18)19/h3,6,9-10,12H,2,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAGECGKFJGQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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